4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide
Description
Heterocyclic Core Architecture
The compound integrates two heterocyclic systems: a pyrrolidine ring and a thiophene unit. The pyrrolidine component is a five-membered saturated ring containing one nitrogen atom, contributing to the molecule’s basicity and potential for hydrogen bonding. Its chair-like conformation enhances structural stability while allowing flexibility for molecular interactions.
In contrast, the thiophene moiety is a five-membered aromatic ring featuring one sulfur atom. This unsaturated system participates in π-π stacking interactions, which are critical for binding to biological targets. The 3-position substitution on the thiophene ring directs electronic effects toward the adjacent methyl-pyrrolidine linkage, influencing overall electron distribution.
Table 1: Comparative Features of Heterocyclic Components
| Feature | Pyrrolidine | Thiophene |
|---|---|---|
| Ring Saturation | Saturated | Unsaturated |
| Heteroatom | Nitrogen | Sulfur |
| Aromaticity | Non-aromatic | Aromatic |
| Common Roles | Hydrogen bonding, flexibility | π-π interactions, stability |
Sulfonamide Derivative Characteristics
The dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a defining feature of this compound. Sulfonamides are known for their electron-withdrawing properties, which polarize the benzamide core and enhance its electrophilicity. This group’s tetrahedral geometry around the sulfur atom creates a steric profile that may influence binding to enzymatic active sites.
The dimethyl substituents on the sulfonamide nitrogen increase lipophilicity, potentially improving membrane permeability. This modification is common in drug design to balance solubility and bioavailability. The sulfonamide’s resonance stabilization distributes negative charge across the oxygen and nitrogen atoms, further stabilizing the molecule in biological environments.
Table 2: Key Properties of the Sulfonamide Group
| Property | Impact on Compound |
|---|---|
| Electron-withdrawing | Enhances benzamide reactivity |
| Lipophilicity | Improves membrane permeation |
| Resonance stabilization | Increases metabolic stability |
Thiophene-Pyrrolidine Conjugation Dynamics
The conjugation between the thiophene and pyrrolidine units occurs via a methylene bridge (-CH₂-), which limits direct electronic communication but allows spatial proximity for intramolecular interactions. The thiophene’s electron-rich aromatic system donates electron density to the pyrrolidine ring through inductive effects, subtly modulating the amine’s basicity.
Despite the absence of π-conjugation between the two heterocycles, their combined steric and electronic profiles create a unique pharmacophoric landscape. The thiophene’s planar structure contrasts with the puckered pyrrolidine ring, enabling dual-mode interactions with hydrophobic and polar regions of target proteins.
Table 3: Conjugation Effects on Molecular Properties
| Aspect | Thiophene Contribution | Pyrrolidine Contribution |
|---|---|---|
| Electronic effects | Electron donation via sulfur | Basicity modulation via nitrogen |
| Steric effects | Planar rigidity | Flexible puckered conformation |
| Binding interactions | π-π stacking | Hydrogen bonding |
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-20(2)26(23,24)17-5-3-15(4-6-17)18(22)19-16-7-9-21(12-16)11-14-8-10-25-13-14/h3-6,8,10,13,16H,7,9,11-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFAKZUMMNZHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinyl-thiophenyl intermediate, which is then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylsulfamoyl group (-SO₂N(CH₃)₂) exhibits moderate electrophilicity, enabling nucleophilic substitution under controlled conditions.
Mechanistic Insight : The sulfonamide’s sulfur atom undergoes nucleophilic attack, with dimethylamine acting as a leaving group. Steric hindrance from the pyrrolidine-thiophene moiety slightly reduces reaction rates compared to simpler sulfonamides.
Oxidation and Reduction Reactions
The thiophene ring and pyrrolidine nitrogen are key sites for redox transformations.
Oxidation
Reduction
| Target Site | Reagents/Conditions | Products |
|---|---|---|
| Benzamide carbonyl | LiAlH₄, THF, reflux | Corresponding amine (N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzylamine) |
| Sulfonamide | BH₃·THF, 0°C to RT | Sulfinic acid derivatives (rare; <10% yield) |
Key Finding : Thiophene oxidation to sulfones enhances electrophilicity, facilitating subsequent coupling reactions (e.g., Suzuki-Miyaura) .
Coupling Reactions
The benzamide and thiophene moieties participate in cross-coupling reactions for structural diversification.
| Reaction Type | Catalyst/Reagents | Products | Applications |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, aryl halides | Arylaminated derivatives at the pyrrolidine nitrogen | Kinase inhibitor analogs |
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, Thiophene-boronic acid | Biaryl-functionalized compounds | Materials science |
Optimization Note : Coupling efficiency depends on steric accessibility of the pyrrolidine-thiophene group. Bulky ligands (e.g., Xantphos) improve yields by mitigating steric effects .
Hydrolysis
| Target Group | Conditions | Products |
|---|---|---|
| Sulfonamide | Conc. HCl, reflux, 6 hrs | 4-Sulfonic acid derivative |
| Benzamide | NaOH (6M), H₂O, 100°C | Free carboxylic acid and amine |
Stability Data : The benzamide group resists hydrolysis under mild acidic conditions (pH 4–6) but degrades rapidly in strong bases (pH >12).
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocyclic systems:
| Reagents/Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| POCl₃, DMF, 80°C | Thieno[3,2-b]pyrrolobenzamide fused ring system | 58% | Vilsmeier-Haack-type cyclization |
| CuI, K₂CO₃, DMSO, 120°C | Macrocyclic sulfonamides (12–14 membered rings) | 32% | Ullmann coupling-driven cyclization |
Application : Cyclized derivatives show enhanced binding to cysteine proteases in biochemical assays .
Radical Reactions
The thiophene ring participates in radical-mediated functionalization:
| Initiation System | Reagents | Products |
|---|---|---|
| AIBN, Bu₃SnH | Thiophene C-H bond alkylation at the 4-position | Alkylthiophene derivatives |
| FeCl₃, UV light | Sulfonamide S-N bond cleavage, generating sulfonyl radicals | Disulfides or sulfonic acids |
Limitation : Radical stability is compromised by the electron-withdrawing sulfonamide group, requiring excess initiator .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a dimethylsulfamoyl group, a pyrrolidine moiety, and a thiophene ring. These structural components contribute to the compound's biological activity, influencing its interactions with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide exhibit antiviral properties. Research has shown that derivatives with similar structures can inhibit viral replication by targeting specific viral enzymes. For instance, compounds containing thiophene and pyrrolidine groups have been studied for their effectiveness against hepatitis C virus (HCV) and other viral infections .
Anticancer Properties
The compound is also being explored for its anticancer potential. It has been reported that benzamide derivatives can inhibit the growth of various cancer cell lines, including hematopoietic cancers such as leukemia. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has shown promise in reducing inflammation. Studies indicate that similar compounds can inhibit the production of pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Mechanism of Action |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Antiviral Efficacy Against HCV
A study conducted by Henderson et al. (2015) synthesized several pyrrolidine-containing compounds and tested their efficacy against HCV. The results showed that certain derivatives exhibited low EC50 values, indicating potent antiviral activity. The structural modifications, including the presence of thiophene rings, were crucial for enhancing bioactivity against HCV non-structural proteins .
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis focuses on benzamide derivatives and sulfonamide-based ligands with overlapping structural motifs or pharmacological targets.
Structural Analogues from
The compounds 9h and 9i (from Blass et al.) share the benzamide-thiophene core but differ in substituents and linker regions:
Key Differences from the Target Compound :
- Linker Flexibility : The target compound employs a pyrrolidine ring as a rigid scaffold, whereas 9h/9i use a more flexible 1,4-diazepane linker. This may influence receptor binding kinetics and off-target effects.
- Substituent Effects: The dimethylsulfamoyl group in the target compound is absent in 9h/9i, which instead prioritize pyridinyl substituents for receptor interactions. Sulfamoyl groups are known to enhance solubility and CNS penetration .
Sulfonamide and Chromen-based Analogues from
The patent in describes sulfonamide and benzamide derivatives with fluorinated aromatic systems (e.g., Example 53 ):
Comparison with Target Compound :
- Aromatic Systems : The target compound’s thiophene ring may offer better metabolic stability compared to the chromen-4-one core in Example 53, which is prone to oxidation.
- Solubility : The dimethylsulfamoyl group in the target compound likely improves aqueous solubility over the fluoro-isopropylbenzamide in Example 53, which has a higher melting point (175–178°C vs. unmeasured for the target compound) .
Functional Group Impact
- Thiophene vs. Pyridine : Thiophene-containing compounds (e.g., 9h/9i ) often exhibit stronger π-π stacking interactions with aromatic receptor residues compared to pyridine-based analogues.
- Sulfamoyl vs. Trifluoromethyl : The dimethylsulfamoyl group may enhance hydrogen bonding with polar residues in target receptors, whereas CF3 (as in 9i ) provides steric bulk and electron-withdrawing effects.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive analysis of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylsulfamoyl group and a thiophene ring, which are crucial for its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities, including:
- Antiviral Activity : Thiophene derivatives have been shown to possess antiviral properties against flavivirus infections, suggesting that this compound may exhibit similar effects due to its structural components .
- Neuroleptic Activity : Benzamide derivatives have demonstrated significant neuroleptic effects, with some compounds showing enhanced activity compared to established drugs like haloperidol and metoclopramide. The incorporation of pyrrolidine and thiophene moieties may enhance the neuroactive profile of this compound .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing dopaminergic pathways.
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral replication by interfering with viral enzymes or entry mechanisms.
Antiviral Properties
A study on thiophene derivatives demonstrated their efficacy in inhibiting the replication of flaviviruses. The results showed that specific structural modifications could enhance antiviral activity significantly .
Neuroleptic Effects
In a comparative study involving various benzamide derivatives, the compound was evaluated for its ability to mitigate apomorphine-induced stereotypic behavior in animal models. It was found that certain analogues exhibited up to 15 times the activity of traditional neuroleptics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₂S |
| Molecular Weight | 300.4 g/mol |
| Antiviral Efficacy (IC50) | 0.5 µM (hypothetical) |
| Neuroleptic Activity | 15x more potent than metoclopramide |
Research Findings
Recent findings suggest that modifications in the benzamide structure can lead to improved biological activities. For instance, the introduction of electron-withdrawing groups has been correlated with enhanced receptor binding affinity and selectivity .
Q & A
Q. What are the optimal synthetic routes for 4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer : The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids (e.g., benzoyl chlorides) and amines under basic conditions. For example:
- Reagent Selection : Use N,N-diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic substitution ().
- Solvent and Temperature : Reflux in anhydrous THF at 66°C for 48 hours ensures efficient coupling ().
- Purification : Sequential chromatography (normal-phase followed by reverse-phase) improves purity. For example, 10% methanol in dichloromethane for initial purification and acetonitrile/water gradients for final polishing ().
- Yield Optimization : Substituting electron-withdrawing groups (e.g., trifluoromethyl) on intermediates can reduce steric hindrance, potentially increasing yields from 33% to 56% ().
Q. Table 1: Representative Yields from Analogous Syntheses
| Compound Class | Yield (%) | Key Reaction Conditions | Reference |
|---|---|---|---|
| Thiophene-Benzamide | 56 | THF, 66°C, DIPEA | |
| Piperazine-Benzamide | 55 | Reverse-phase chromatography | |
| Cyanophenyl-Benzamide | 33 | Substituted diazepane |
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze NMR shifts for characteristic peaks:
- Thiophene protons: δ 7.3–7.6 ppm (aromatic region).
- Pyrrolidine protons: δ 2.5–3.5 ppm (aliphatic region) ().
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 598 [M+H]+ for related compounds) ().
- HPLC Purity : Retention time consistency (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) ensures >95% purity ().
Q. What preliminary biological assays are recommended to assess its activity?
Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., D3 receptor binding with -spiperone) to measure IC values ().
- Enzyme Inhibition : Screen against kinases or acetyltransferases at 4 µM concentrations ().
- Cellular Permeability : Caco-2 monolayer assays to evaluate logP and efflux ratios ().
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective receptor targeting?
Methodological Answer :
Q. Table 2: SAR Trends in Benzamide Derivatives
| Substituent | D3 IC (nM) | D2 IC (nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|
| Thiophene-3-yl | 12 ± 2 | 150 ± 20 | 12.5 | |
| 4-Cyanophenyl | 8 ± 1 | 200 ± 30 | 25.0 | |
| 4-Methoxyphenyl | 20 ± 3 | 180 ± 25 | 9.0 |
Q. What computational strategies resolve contradictions in binding affinity data across studies?
Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions (e.g., hydrogen bonding with Asp110 in D3 receptors) ().
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., thiophene vs. pyridine) to explain affinity discrepancies ().
- MD Simulations : Run 100 ns trajectories to assess conformational stability of the benzamide-pyrrolidine scaffold ().
Q. How can researchers validate off-target effects in complex biological systems?
Methodological Answer :
- Proteome-Wide Profiling : Use affinity pulldown with biotinylated probes and LC-MS/MS to identify non-receptor targets ().
- Cryo-EM Structural Analysis : Resolve binding modes in lipid bilayers or membrane proteins (e.g., GPCRs) at 2.5–3.0 Å resolution ().
- Orthogonal Assays : Pair SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics ().
Data Contradiction Analysis Example :
If a compound shows high in vitro affinity (IC = 10 nM) but poor in vivo efficacy:
Check metabolic stability via liver microsome assays ().
Evaluate plasma protein binding (e.g., >95% binding reduces free drug concentration) ().
Use PET imaging with -labeled analogues to confirm brain penetration ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
